PD 123319

描述

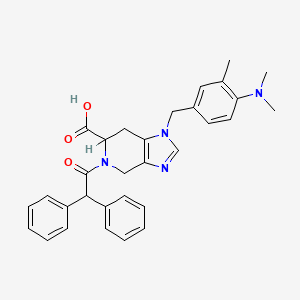

Structure

3D Structure

属性

IUPAC Name |

1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N4O3/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTVFDAKLDMYCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901024634 | |

| Record name | 1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130663-39-7, 114785-14-7 | |

| Record name | PD 123319 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130663397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of PD 123319: A Technical Guide for Researchers

An In-depth Examination of the Selective AT2 Receptor Antagonist

PD 123319 is a potent and highly selective, non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. Its primary mechanism of action involves the competitive blockade of this receptor, thereby inhibiting the physiological effects mediated by Angiotensin II (Ang II) through the AT2 receptor. This targeted action has made this compound an invaluable pharmacological tool for elucidating the nuanced roles of the AT2 receptor in various physiological and pathophysiological processes. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Receptor Binding and Selectivity

This compound exhibits a high affinity for the AT2 receptor, with a significantly lower affinity for the Angiotensin II Type 1 (AT1) receptor, underscoring its selectivity. This preferential binding is crucial for its utility in isolating AT2 receptor-specific functions.

Table 1: Binding Affinity and Selectivity of this compound

| Parameter | Value | Species/Tissue | Reference |

| IC50 | 34 nM | Rat adrenal tissue | [1][2][3] |

| 210 nM | Rat brain | ||

| 6.9 nM | Bovine adrenal glomerulosa cells (this compound-sensitive site) | [1][2][3] | |

| Ki | ~12 nM | Not specified | [4] |

| Selectivity | ~10,000-fold for AT2 over AT1 receptor | Not specified | [4] |

Downstream Signaling Pathways

The antagonistic action of this compound at the AT2 receptor modulates several key intracellular signaling cascades. A primary pathway influenced is the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.

Inhibition of NF-κB Signaling

In inflammatory conditions, Ang II binding to the AT2 receptor can lead to the activation of NF-κB. This compound effectively blocks this activation, resulting in the downregulation of pro-inflammatory gene expression.[4] This includes the reduced expression of cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), as well as inducible nitric oxide synthase (iNOS).[4]

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of PLZF Translocation

This compound has been shown to interfere with the Ang II-induced signaling pathway involving the promyelocytic leukemia zinc finger (PLZF) protein. Ang II stimulation of the AT2 receptor promotes the co-localization of PLZF with the receptor at the plasma membrane and its subsequent translocation to the nucleus. This process is dependent on the G proteins Giα2 and Giα3. Pre-treatment with this compound blocks this nuclear translocation of PLZF.[5]

Figure 2: this compound blocks Ang II-induced nuclear translocation of PLZF.

Experimental Protocols

The following sections provide an overview of methodologies used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for Receptor Affinity

This protocol outlines a typical radioligand binding assay to determine the inhibitory concentration (IC50) of this compound for the AT2 receptor.

Objective: To quantify the affinity of this compound for the AT2 receptor.

Materials:

-

Membrane preparation from cells or tissues expressing AT2 receptors (e.g., bovine adrenal glomerulosa cells).

-

Radiolabeled Angiotensin II (e.g., 125I-Ang II).

-

This compound.

-

Binding buffer (e.g., Tris-HCl buffer with protease inhibitors).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells in a cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a multi-well plate, add a constant amount of membrane preparation, the radiolabeled ligand, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined by non-linear regression analysis of the resulting dose-response curve.

Figure 3: Workflow for a radioligand binding assay.

In Vitro Functional Assay: Inhibition of Ang II-Induced NF-κB Activation

This protocol describes how to assess the ability of this compound to inhibit Ang II-induced NF-κB activation in a cell-based assay.

Objective: To determine the functional antagonistic activity of this compound on AT2 receptor-mediated NF-κB activation.

Materials:

-

A suitable cell line endogenously or recombinantly expressing the AT2 receptor (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

-

Cell culture medium and supplements.

-

Angiotensin II.

-

This compound.

-

Reagents for protein extraction and Western blotting (e.g., lysis buffer, antibodies against total and phosphorylated NF-κB p65).

Procedure:

-

Cell Culture: Culture the cells to a suitable confluency in multi-well plates.

-

Starvation: Serum-starve the cells for a period (e.g., 12 hours) to reduce basal signaling activity.

-

Pre-treatment: Treat the cells with varying concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulation: Stimulate the cells with a fixed concentration of Angiotensin II (e.g., 100 nM) for a defined period (e.g., 30 minutes).

-

Cell Lysis: Wash the cells with cold phosphate-buffered saline and lyse them to extract total protein.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated (active) form of the NF-κB p65 subunit and total p65 (as a loading control).

-

Incubate with a suitable secondary antibody.

-

Detect the protein bands using an appropriate imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the level of phosphorylated p65 to total p65. Compare the levels of p65 phosphorylation in Ang II-stimulated cells with and without this compound pre-treatment.

In Vivo Applications and Effects

This compound has been extensively used in animal models to investigate the in vivo functions of the AT2 receptor.

Table 2: In Vivo Effects of this compound

| Animal Model | Effect of this compound | Reference |

| Rat model of DNBS-induced colitis | Ameliorates colon injury and inflammation, reduces myeloperoxidase activity, and downregulates IL-1β, IL-6, and iNOS expression. | [4][6] |

| Newborn rat model of hyperoxia-induced lung injury | Attenuates cardiopulmonary injury at low doses. | [7] |

| Conscious hypertensive rats | Elicits a dose-dependent increase in mean arterial pressure. | [2] |

| Mouse model of hindlimb ischemia | No significant effect on ischemia-induced angiogenesis in AT1a receptor knockout mice. | [8] |

Conclusion

This compound serves as a cornerstone tool for the pharmacological investigation of the Angiotensin II Type 2 receptor. Its high selectivity and well-characterized mechanism of action, primarily the competitive antagonism leading to the inhibition of downstream signaling pathways such as NF-κB activation, have been instrumental in advancing our understanding of the AT2 receptor's role in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers in pharmacology and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. iris.unipa.it [iris.unipa.it]

- 5. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Angiotensin II type 2 receptor ligand PD123319 attenuates hyperoxia-induced lung and heart injury at a low dose in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI - Evidence for the importance of angiotensin II type 1 receptor in ischemia-induced angiogenesis [jci.org]

PD 123319: A Comprehensive Technical Guide to a Selective AT2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 123319 is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. It has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the AT2 receptor, which often counteracts the effects of the Angiotensin II Type 1 (AT1) receptor. This technical guide provides an in-depth overview of this compound, including its chemical properties, binding affinity, mechanism of action, experimental protocols, and the signaling pathways it modulates.

Chemical Properties

| Property | Value |

| IUPAC Name | (6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid |

| Molecular Formula | C35H34F6N4O7 |

| Molecular Weight | 736.7 g/mol |

| CAS Number | 136676-91-0 |

| Solubility | Soluble in water to 100 mM. |

| Purity | >96% |

Quantitative Data: Binding Affinity and Selectivity

This compound exhibits a high affinity for the AT2 receptor and remarkable selectivity over the AT1 receptor. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Potency (IC50) of this compound

| Tissue/Cell Type | IC50 (nM) | Reference |

| Rat Adrenal Tissue | 34 | [1][2] |

| Rat Brain Tissue | 210 | [1][2] |

| Bovine Adrenal Glomerulosa Cells (AT2 sites) | 6.9 | [3][4][5] |

Table 2: Binding Affinity (Ki) and Selectivity

| Parameter | Value | Reference |

| Ki for AT2 Receptor | ~12 nM | [6] |

| Selectivity for AT2 over AT1 Receptor | ~10,000-fold | [6] |

Mechanism of Action

This compound exerts its effects by competitively binding to the AT2 receptor, thereby blocking the binding of the endogenous ligand, Angiotensin II. The AT2 receptor is a G protein-coupled receptor, and its activation triggers signaling cascades that are distinct from and often opposing to those mediated by the AT1 receptor. The primary signaling pathways modulated by AT2 receptor activation, and thus inhibited by this compound, include the activation of protein phosphatases and the stimulation of the bradykinin-nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway.[7]

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound to the AT2 receptor in a membrane preparation.

1. Membrane Preparation:

-

Homogenize tissue (e.g., rat adrenal cortex) or cells expressing the AT2 receptor in ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[8]

-

Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[8]

-

Pellet the membranes by centrifuging the supernatant at 20,000 x g for 10 minutes at 4°C.[8]

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.[8]

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[8]

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[8]

2. Binding Assay:

-

On the day of the assay, thaw the membrane preparation and resuspend in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[8]

-

In a 96-well plate, add the following in a final volume of 250 µL per well:

-

150 µL of membrane preparation (typically 50-120 µg of protein for tissue).[8]

-

50 µL of competing compound (a range of concentrations of this compound or a known ligand for determining non-specific binding, such as a high concentration of unlabeled Angiotensin II).[8]

-

50 µL of a suitable radioligand (e.g., [125I]Sar1,Ile8-Angiotensin II) at a concentration near its Kd.[8][9]

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]

3. Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[8]

-

Wash the filters multiple times with ice-cold wash buffer.[8]

-

Dry the filters and measure the radioactivity using a scintillation counter.[8]

4. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.[8]

-

For competition assays, calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Caption: Workflow for a radioligand binding assay.

In Vitro Functional Assay: Nitric Oxide (NO) Release

This protocol describes a method to assess the antagonistic activity of this compound by measuring its ability to block agonist-induced NO release in endothelial cells.

1. Cell Culture and Preparation:

-

Culture human aortic endothelial cells (HAECs) or another suitable cell line endogenously expressing the AT2 receptor.[10]

-

Seed the cells into 96-well plates and allow them to adhere and grow to an appropriate confluency.[11]

-

48 hours after seeding, load the cells with an NO-sensitive fluorescent probe, such as DAF-FM diacetate (e.g., 5 µM), for approximately 30 minutes.[11]

2. Antagonist and Agonist Treatment:

-

Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 10-30 minutes).

-

Stimulate the cells with a known AT2 receptor agonist (e.g., Angiotensin II or C21) for a short duration (e.g., 15 minutes).[11] Include appropriate controls (vehicle, agonist alone).

3. Measurement and Analysis:

-

Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with automated image analysis.[11]

-

The antagonistic effect of this compound is determined by its ability to reduce the agonist-induced increase in fluorescence in a concentration-dependent manner.

-

Calculate the IC50 of this compound for the inhibition of the agonist response.

In Vivo Studies

The following is a general protocol for evaluating the effects of this compound in a rat model of colitis, which can be adapted for other disease models.

1. Animal Model and Treatment Groups:

-

Utilize a relevant animal model, such as the 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis model in rats.[6]

-

Randomly assign animals to different treatment groups: sham, colitis control, and colitis treated with various doses of this compound (e.g., 0.3, 3, and 10 mg/kg/day).[6][12]

2. Drug Administration:

-

Dissolve this compound in a suitable vehicle (e.g., sterile water or saline).[6]

-

Administer this compound via an appropriate route, such as intraperitoneal (i.p.) injection or subcutaneous (s.c.) infusion using osmotic minipumps.[6][13] The administration can be initiated before or after disease induction, depending on the study's objective.

3. Monitoring and Endpoint Analysis:

-

Monitor the animals for relevant physiological parameters throughout the study (e.g., body weight, blood pressure).[6]

-

At the end of the study, euthanize the animals and collect tissues of interest (e.g., colon, heart).

-

Perform histological analysis to assess tissue damage and inflammation.[6]

-

Conduct biochemical assays to measure markers of inflammation (e.g., myeloperoxidase activity, cytokine levels) and oxidative stress.[6]

Caption: General workflow for an in vivo study.

Signaling Pathways

The AT2 receptor, upon activation, initiates several intracellular signaling cascades that often oppose the actions of the AT1 receptor. This compound, by blocking the AT2 receptor, inhibits these pathways.

Caption: Major AT2 receptor signaling pathways.

Conclusion

This compound is a cornerstone tool for investigating the nuanced roles of the AT2 receptor in health and disease. Its high selectivity allows for the precise dissection of AT2 receptor-mediated signaling and its functional consequences. The experimental protocols and data presented in this guide offer a solid foundation for researchers to design and execute robust studies aimed at further unraveling the complexities of the renin-angiotensin system and exploring the therapeutic potential of modulating the AT2 receptor.

References

- 1. bio-techne.com [bio-techne.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. iris.unipa.it [iris.unipa.it]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

PD 123319: A Technical Guide to its Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 123319 is a potent and highly selective, non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor.[1][2][3][4][5] It is a critical tool in pharmacological research for elucidating the physiological and pathophysiological roles of the AT2 receptor, which often counter-regulates the effects of the Angiotensin II Type 1 (AT1) receptor.[4] This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of this compound, including detailed experimental protocols and visualizations of key signaling pathways.

Chemical and Physical Properties

This compound is synthetically derived and is typically available as a ditrifluoroacetate salt hydrate.[6][7][8] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid | [4] |

| Synonyms | S-(+)-1-[(4-(Dimethylamino)-3-methylphenyl)methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid di(trifluoroacetate) salt hydrate, PD 123,319 | [6] |

| Molecular Formula | C₃₁H₃₂N₄O₃ · 2CF₃CO₂H | [1][8] |

| Molecular Weight | 736.67 g/mol (ditrifluoroacetate salt) | [1][7][8] |

| CAS Number | 136676-91-0 (ditrifluoroacetate salt) | [1][4][7][8] |

| Appearance | Powder | [6] |

| Purity | ≥98% (by HPLC) | [1][6][7][8] |

| Solubility | Soluble in water to 100 mM | [1][4] |

| SMILES String | CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | [4] |

| Storage | Store at -20°C, desiccated | [1][4][6][8] |

Mechanism of Action and Receptor Binding Profile

This compound functions as a selective antagonist at the Angiotensin II AT2 receptor. Its high affinity and selectivity make it an invaluable tool for distinguishing the effects of AT2 receptor signaling from those of the AT1 receptor.

Receptor Affinity and Selectivity

The binding affinity of this compound for the AT2 receptor has been characterized in various tissues and cell preparations. The following table summarizes key quantitative data regarding its receptor binding profile.

| Parameter | Value | Tissue/Cell Type | Reference |

| IC₅₀ | 34 nM | Rat Adrenal Tissue | [1][2][3][4][5] |

| IC₅₀ | 210 nM | Rat Brain | [1][4][7][8] |

| IC₅₀ | 6.9 nM | Bovine Adrenal Glomerulosa Cells (AT2 site) | [2][3][5] |

| Ki | ≈ 12 nM | AT2 Receptor | [9] |

| Selectivity | ~10,000-fold for AT2 over AT1 receptor | [9] |

This compound shows minimal to no effect on the DuP-753 sensitive AT1 receptor binding sites.[2][3][5]

AT2 Receptor Signaling Pathways

The AT2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by Angiotensin II, initiates several signaling cascades that are distinct from and often oppose the actions of the AT1 receptor. This compound, as an antagonist, blocks these downstream effects. The primary signaling pathways modulated by the AT2 receptor are:

-

Activation of Serine/Threonine Phosphatases: The AT2 receptor is coupled to Gαi/o proteins, leading to the activation of phosphatases such as SH2 domain-containing phosphatase 1 (SHP-1), protein phosphatase 2A (PP2A), and mitogen-activated protein kinase phosphatase-1 (MKP-1).[2][10] These phosphatases can dephosphorylate and inactivate kinases like ERK1/2, thereby inhibiting cell growth and promoting apoptosis.[6]

-

Bradykinin (B550075)/Nitric Oxide/cGMP Pathway: AT2 receptor stimulation can increase the production of bradykinin, which in turn activates bradykinin B2 receptors, leading to the synthesis of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS).[2][6] NO then stimulates soluble guanylate cyclase to produce cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that promotes vasodilation.[2][6]

-

Activation of Phospholipase A₂: The AT2 receptor can also stimulate phospholipase A₂ (PLA₂), leading to the release of arachidonic acid, which can be further metabolized to various eicosanoids that have diverse biological effects.[2][10]

Experimental Protocols

The following protocols are generalized methodologies based on common practices in the field for studying AT2 receptor antagonists like this compound. Researchers should optimize these protocols for their specific experimental systems.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the inhibitory constant (Ki) of this compound for the AT2 receptor.

Materials:

-

Cell membranes expressing the AT2 receptor

-

Radiolabeled Angiotensin II (e.g., ¹²⁵I-Angiotensin II)

-

This compound

-

Unlabeled Angiotensin II (for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing AT2 receptors in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.

-

Total Binding: Add assay buffer, a fixed concentration of radiolabeled Angiotensin II, and the membrane preparation to the wells.

-

Non-specific Binding: Add assay buffer, a fixed concentration of radiolabeled Angiotensin II, a high concentration of unlabeled Angiotensin II, and the membrane preparation to the wells.

-

Competitive Binding: Add assay buffer, a fixed concentration of radiolabeled Angiotensin II, varying concentrations of this compound, and the membrane preparation to the wells.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Administration in Rodent Models

This protocol provides a general guideline for administering this compound to rats to study its in vivo effects. Dosing and route of administration may vary depending on the specific research question.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Rats (strain and age appropriate for the study)

-

Administration equipment (e.g., syringes and needles for injection, osmotic minipumps for continuous infusion)

Procedure:

-

Dose Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration. Ensure the solution is sterile if administered parenterally.

-

Animal Handling: Acclimatize animals to the experimental conditions to minimize stress.

-

Administration:

-

Intraperitoneal (i.p.) Injection: Doses ranging from 0.3 to 10 mg/kg have been used to study inflammatory conditions.[11]

-

Subcutaneous (s.c.) Infusion: For chronic studies, osmotic minipumps can be implanted subcutaneously to deliver a continuous dose, for example, 30 mg/kg/day.[12][13]

-

Intracerebroventricular (i.c.v.) Injection: For central nervous system studies, direct administration into the cerebral ventricles may be required.

-

-

Monitoring: Observe the animals for any adverse effects and monitor relevant physiological parameters (e.g., blood pressure, heart rate) as required by the experimental design.

Biological Effects and Research Applications

This compound has been utilized in a wide range of studies to investigate the role of the AT2 receptor in various physiological and pathological processes. Key findings include:

-

Cardiovascular System: The AT2 receptor, and thus its blockade by this compound, is implicated in the regulation of blood pressure, cardiac hypertrophy, and fibrosis.[4][14]

-

Inflammation and Oxidative Stress: this compound has been shown to reduce Angiotensin II-induced oxidative stress and exhibit anti-inflammatory properties in models of colitis.[4][9][11]

-

Renal Function: The AT2 receptor plays a role in renal physiology, and this compound can be used to dissect its specific contributions.[4]

-

Neuropathic Pain: The AT2 receptor is a target for the development of novel analgesics for neuropathic pain, with this compound serving as a key research tool.[10]

Conclusion

This compound is an indispensable pharmacological tool for the specific investigation of the Angiotensin II Type 2 receptor. Its high selectivity allows for the clear differentiation of AT2 receptor-mediated effects from those of the AT1 receptor. This technical guide has provided a detailed overview of its properties, mechanism of action, and experimental applications, serving as a valuable resource for researchers in the fields of pharmacology, cardiovascular biology, and drug discovery.

References

- 1. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy | The EMBO Journal [link.springer.com]

- 2. Cardiovascular effects of the angiotensin type 2 receptor | Revista Portuguesa de Cardiologia [revportcardiol.org]

- 3. Signal transduction from the angiotensin II AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Angiotensin II Type 2 Receptor: A Target for Protection Against Hypertension, Metabolic Dysfunction, and Organ Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The AT1/AT2 Receptor Equilibrium Is a Cornerstone of the Regulation of the Renin Angiotensin System beyond the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. AT2 RECEPTORS: BENEFICIAL COUNTER-REGULATORY ROLE IN CARDIOVASCULAR AND RENAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 14. ahajournals.org [ahajournals.org]

In-Depth Technical Guide: PD 123319 Binding Affinity and Selectivity for the Angiotensin II Type 2 Receptor (AT2R)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of PD 123319, a selective antagonist for the Angiotensin II Type 2 Receptor (AT2R). The document details its binding affinity, selectivity over the Angiotensin II Type 1 Receptor (AT1R), the experimental protocols used to determine these properties, and the key signaling pathways associated with AT2R activation.

Introduction to this compound and the AT2 Receptor

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular and renal function. Its primary effector, Angiotensin II (Ang II), mediates its effects through two main G protein-coupled receptors: the AT1R and the AT2R. While the AT1R is responsible for the well-known vasoconstrictive, proliferative, and pro-inflammatory actions of Ang II, the AT2R often counteracts these effects, promoting vasodilation, anti-inflammatory responses, and tissue protection.[1][2]

This compound is a potent and highly selective, non-peptide antagonist of the AT2R. Its discovery and characterization have been instrumental in elucidating the physiological and pathophysiological roles of the AT2R, distinguishing its functions from those of the AT1R. This selectivity makes this compound an invaluable pharmacological tool in RAS research and a potential starting point for the development of therapeutic agents targeting the AT2R.

Quantitative Binding Data

The binding affinity and selectivity of this compound for the AT2R have been determined in various tissues and cell systems using radioligand binding assays. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity of this compound for the AT2 Receptor

| Tissue/Cell Line | Radioligand | Affinity Metric (Value) | Reference |

| Rat Adrenal Glomerulosa | 125I-Angiotensin II | IC50: 34 nM | [3][4][5] |

| Rat Brain | 125I-Angiotensin II | IC50: 210 nM | [4][5] |

| Bovine Adrenal Glomerulosa Cells | 125I-Angiotensin II | IC50: 6.9 nM | [3] |

| HEK-293 Cells (transfected with AT2R) | 125I-[Sar1,Ile8]AngII | IC50: ≥PD123319 | [6] |

| Rat AT2R | Angiotensin II | KD: 71.7 nM | [7][8] |

Table 2: Selectivity of this compound for AT2R over AT1R

| Comparison Metric | Fold Selectivity | Reference |

| Ki Ratio (AT1R/AT2R) | ~10,000-fold | [9] |

| Binding Affinity (IC50) | 3 to 4 orders of magnitude higher for AT2R | [10] |

Experimental Protocols

The determination of this compound's binding affinity and selectivity relies heavily on competitive radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.

Radioligand Binding Assay in Bovine Adrenal Glomerulosa Membranes

This protocol is based on methodologies used to characterize angiotensin II receptor subtypes in adrenal tissues.

Objective: To determine the inhibitory concentration (IC50) of this compound for the AT2 receptor in a membrane preparation from bovine adrenal glomerulosa cells.

Materials:

-

Bovine adrenal glands

-

125I-Angiotensin II (Radioligand)

-

This compound (unlabeled competitor)

-

Losartan or DuP 753 (for blocking AT1 receptors)

-

Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% bovine serum albumin (BSA), pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect the adrenal glomerulosa zone from fresh bovine adrenal glands on ice.

-

Homogenize the tissue in ice-cold homogenization buffer using a Polytron homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store membrane aliquots at -80°C until use.

-

-

Competitive Binding Assay:

-

Set up assay tubes in triplicate for total binding, non-specific binding, and competitor concentrations.

-

For all tubes, add a constant amount of membrane preparation (e.g., 50 µg of protein).

-

Add a fixed concentration of 125I-Angiotensin II (typically at a concentration close to its Kd for the AT2R).

-

To define non-specific binding, add a high concentration of unlabeled Angiotensin II (e.g., 1 µM).

-

To the competitor tubes, add increasing concentrations of this compound.

-

To ensure specific binding to AT2R, a saturating concentration of an AT1R-selective antagonist (e.g., Losartan) can be included in all tubes.

-

Bring the final reaction volume to 250 µL with assay buffer.

-

Incubate the tubes at room temperature (e.g., 25°C) for 60 minutes to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

-

Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of the AT2 receptor and a typical experimental workflow for a competitive binding assay.

AT2 Receptor Signaling Pathways

Caption: Major signaling pathways of the AT2 receptor.

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

This compound is a cornerstone tool for investigating the function of the AT2 receptor. Its high affinity and remarkable selectivity for the AT2R over the AT1R allow for the precise dissection of the roles of these two receptor subtypes in the complex Renin-Angiotensin System. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working in this field. The continued use of this compound and the development of new AT2R-selective ligands will undoubtedly lead to a deeper understanding of AT2R biology and its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Potential antitumor agents. 61. Structure-activity relationships for in vivo colon 38 activity among disubstituted 9-oxo-9H-xanthene-4-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inducing death in tumor cells: roles of the... | F1000Research [f1000research.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

Downstream Signaling Pathways Affected by PD 123319: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 123319 is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor, a key component of the Renin-Angiotensin System (RAS).[1][2][3][4] While the physiological roles of the Angiotensin II Type 1 (AT1) receptor are well-characterized, the AT2 receptor often exhibits opposing effects, playing crucial roles in vasodilation, anti-inflammation, and inhibition of cell growth.[4] this compound serves as an invaluable pharmacological tool to elucidate the downstream signaling cascades regulated by the AT2 receptor. This technical guide provides an in-depth overview of the core signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways Modulated by this compound

Blockade of the AT2 receptor by this compound has been shown to impact a multitude of intracellular signaling pathways, primarily related to inflammation, cell proliferation, apoptosis, and vascular tone. The following sections detail these effects.

Inhibition of Inflammatory Pathways

This compound has demonstrated significant anti-inflammatory effects by modulating key inflammatory signaling cascades. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.

-

NF-κB Signaling: In a rat model of colitis, administration of this compound was found to inhibit the activation of NF-κB.[5][6] This, in turn, leads to the dose-dependent downregulation of pro-inflammatory cytokines and enzymes.

-

Cytokine and iNOS Expression: Treatment with this compound resulted in a significant reduction in the colonic expression of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and inducible Nitric Oxide Synthase (iNOS).[5][6]

Modulation of Cell Growth and Apoptosis

The AT2 receptor is implicated in the regulation of cell proliferation and programmed cell death (apoptosis). This compound, by blocking this receptor, can influence these processes.

-

Cell Proliferation: The AT2 receptor is generally considered to have anti-proliferative effects. Therefore, blockade with this compound can, in some contexts, prevent these anti-proliferative signals, potentially allowing for cell growth.

-

Apoptosis: The role of the AT2 receptor in apoptosis is complex and cell-type dependent. Some studies suggest that AT2 receptor activation is pro-apoptotic. In such cases, this compound would be expected to have an anti-apoptotic effect.

Involvement in Kinase Cascades

This compound can influence intracellular signaling by affecting various protein kinase cascades, including the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) pathways.

-

Protein Kinase C (PKC): The AT2 receptor has been linked to the activation of PKC.[2] Blockade of the AT2 receptor with this compound has been shown to antagonize Angiotensin II-induced activation of PKC in a dose-dependent manner.[2]

-

ERK1/2 Signaling: The effect of AT2 receptor signaling on the ERK1/2 pathway is context-dependent. While some studies suggest AT2 receptor activation can inhibit ERK1/2, the precise role of this compound in modulating ERK1/2 phosphorylation requires further investigation in various cell types.

Regulation of Intracellular Calcium and Nitric Oxide

The AT2 receptor plays a role in regulating intracellular second messengers like calcium (Ca2+) and nitric oxide (NO).

-

Intracellular Calcium (Ca2+): Angiotensin II can induce changes in intracellular calcium concentrations through both AT1 and AT2 receptors. The specific effect of this compound on calcium signaling can vary depending on the cell type and the relative expression of AT1 and AT2 receptors.

-

Nitric Oxide (NO) Signaling: AT2 receptor activation is often associated with the production of nitric oxide, a key signaling molecule in vasodilation. By blocking the AT2 receptor, this compound can attenuate this NO production.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Value | Receptor | Tissue/Cell Line | Reference |

| IC50 | 34 nM | AT2 | Rat Adrenal Tissue | [1][3][4] |

| IC50 | 6.9 nM | AT2 (sensitive site) | Bovine Adrenal Glomerulosa Cells | [1][3] |

| IC50 | 210 nM | AT2 | Rat Brain Tissue | [2][4] |

Table 2: In Vivo Effects of this compound on Inflammatory Markers

| Marker | Treatment | Dose | % Change | Animal Model | Reference |

| IL-1β expression | This compound | 3 mg/kg | Downregulated | Rat (DNBS-induced colitis) | [5][6] |

| IL-1β expression | This compound | 10 mg/kg | Downregulated | Rat (DNBS-induced colitis) | [5][6] |

| IL-6 expression | This compound | 3 mg/kg | Downregulated | Rat (DNBS-induced colitis) | [5][6] |

| IL-6 expression | This compound | 10 mg/kg | Downregulated | Rat (DNBS-induced colitis) | [5][6] |

| iNOS expression | This compound | 3 mg/kg | Downregulated | Rat (DNBS-induced colitis) | [5][6] |

| iNOS expression | This compound | 10 mg/kg | Downregulated | Rat (DNBS-induced colitis) | [5][6] |

| NF-κB p65 subunit | This compound | 3 mg/kg | Decreased expression | Rat (DNBS-induced colitis) | [6] |

| NF-κB p65 subunit | This compound | 10 mg/kg | Decreased expression | Rat (DNBS-induced colitis) | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Experimental Workflow: Induction of Colitis and Treatment

1. Western Blot for NF-κB p65 Subunit

-

Tissue Preparation: Colon tissue samples were homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20).

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody specific for the NF-κB p65 subunit.

-

Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities were quantified using densitometry software and normalized to a loading control such as β-actin.

2. TUNEL Assay for Apoptosis

-

Tissue/Cell Preparation: Paraffin-embedded tissue sections or cultured cells were deparaffinized and rehydrated, or fixed with 4% paraformaldehyde, respectively.

-

Permeabilization: Samples were permeabilized with a solution containing proteinase K or Triton X-100 to allow entry of the labeling reagents.

-

Labeling: The samples were incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a biotin- or fluorophore-conjugated dUTP.

-

Detection: For biotinylated dUTP, a streptavidin-HRP conjugate followed by a chromogenic substrate (e.g., DAB) was used for visualization. For fluorescently labeled dUTP, the signal was detected directly using a fluorescence microscope.

-

Counterstaining: Nuclei were counterstained with a suitable dye (e.g., hematoxylin (B73222) or DAPI).

-

Analysis: The percentage of TUNEL-positive cells was determined by counting the number of stained nuclei relative to the total number of nuclei in multiple fields of view.

3. Measurement of Intracellular Calcium using Fura-2 AM

-

Cell Loading: Cultured cells were incubated with Fura-2 AM (acetoxymethyl ester) in a physiological buffer (e.g., HBSS) for a specified time (e.g., 30-60 minutes) at 37°C.[1][7][8][9] The AM ester allows the dye to cross the cell membrane.

-

De-esterification: After loading, the cells were washed and incubated in fresh buffer to allow intracellular esterases to cleave the AM group, trapping the Fura-2 in the cytoplasm.[1]

-

Fluorescence Measurement: The cells were excited at two wavelengths, typically 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), and the emission was recorded at ~510 nm using a fluorescence microscope or a plate reader.[7][8]

-

Stimulation: this compound and/or Angiotensin II were added to the cells, and the change in fluorescence intensity was recorded over time.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) was calculated. This ratio is proportional to the intracellular calcium concentration. Calibration can be performed using ionophores and buffers with known calcium concentrations to convert the ratio to absolute calcium concentrations.[10]

Conclusion

This compound is a critical tool for dissecting the complex and often counter-regulatory signaling pathways mediated by the AT2 receptor. Its ability to selectively block this receptor has provided significant insights into the roles of the RAS in inflammation, cell growth, apoptosis, and vascular function. The quantitative data and detailed methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand the therapeutic potential of targeting the AT2 receptor. Further research is warranted to fully elucidate the intricate downstream effects of this compound in various physiological and pathological contexts.

References

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The angiotensin II subtype 2 (AT2) receptor is linked to protein kinase C but not cAMP-dependent pathways in the cardiomyocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of angiotensin II type 2 receptor gene by the protein kinase C-calcium pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iris.unipa.it [iris.unipa.it]

- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 8. ionbiosciences.com [ionbiosciences.com]

- 9. hellobio.com [hellobio.com]

- 10. moodle2.units.it [moodle2.units.it]

The Role of PD 123319 in Cardiovascular Research: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of PD 123319, a critical pharmacological tool used to investigate the cardiovascular system. It details its mechanism of action, summarizes its effects in various preclinical models, provides established experimental protocols, and illustrates key pathways and workflows.

Introduction: Understanding this compound and the Angiotensin II Type 2 Receptor

The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular regulation. Its primary effector, Angiotensin II (Ang II), exerts its multifaceted effects by binding to two main G protein-coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R).[1] While the AT1R is well-known for mediating the classical "detrimental" effects of Ang II—vasoconstriction, inflammation, fibrosis, and cellular proliferation—the AT2R is largely understood to counteract these actions.[2][3][4]

This compound is a potent, non-peptide, and highly selective antagonist for the AT2R, with an IC50 of approximately 34 nM.[5] Its high selectivity makes it an invaluable tool for isolating and studying the specific functions of the AT2R.[4][5] By blocking the AT2R, researchers can elucidate its role in various physiological and pathophysiological states, including hypertension, cardiac hypertrophy, fibrosis, and ischemia-reperfusion injury.[2][6][7][8] This guide explores the application of this compound in cardiovascular research, summarizing key findings and methodologies.

Mechanism of Action and Key Signaling Pathways

As a selective antagonist, this compound works by binding to the AT2R and preventing its activation by Ang II. This blockade allows for the investigation of AT2R-mediated signaling cascades, which are distinct from the AT1R pathways. Two prominent pathways are detailed below.

The AT2R-PLZF-PI3K Pathway in Cardiac Hypertrophy

One novel signaling mechanism suggests a potential role for the AT2R in promoting protein synthesis, which may contribute to cardiac hypertrophy under certain conditions.[9] In this pathway, Ang II stimulation induces the AT2 receptor to bind to the transcription factor Promyelocytic Zinc Finger (PLZF). This complex is internalized, and PLZF translocates to the nucleus where it activates the p85α PI3K gene, leading to increased protein synthesis.[9] this compound blocks the initial step of this cascade by preventing Ang II from activating the AT2R.[9]

The AT2R-Bradykinin-NO-cGMP Vasodilation Pathway

The AT2R is widely implicated in vasodilation, acting as a functional antagonist to the AT1R's vasoconstrictive effects.[10] Activation of the AT2R stimulates the bradykinin (B550075) B2 receptor, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS). This leads to the production of nitric oxide (NO), an increase in cyclic guanosine (B1672433) monophosphate (cGMP), and subsequent smooth muscle relaxation and vasodilation.[10] this compound is used experimentally to block this pathway and confirm the AT2R's role in mediating these vasodilatory responses.

Quantitative Data on the Role of this compound in Cardiovascular Models

This compound has been used extensively across various animal models to probe the function of the AT2R. The following tables summarize key quantitative findings.

Table 1: Effects of this compound on Hemodynamic Parameters

| Parameter | Animal Model | Treatment Group | Dose & Route | Duration | Outcome | Reference |

| Mean Arterial Pressure (MAP) | Adult (20 weeks) SHR | This compound | 10 mg/kg/day, s.c. infusion | 4 weeks | No significant effect on MAP. | |

| Mean Arterial Pressure (MAP) | Senescent (20 months) SHR | This compound | 10 mg/kg/day, s.c. infusion | 4 weeks | No significant effect on MAP. | [7][11] |

| Mean Arterial Pressure (MAP) | Obese Zucker Rats | This compound | 30 µg/kg/min, s.c. infusion | 2 weeks | MAP increased by ~13 mmHg (from 122.0±3.4 to ~135 mmHg), suggesting a protective role of AT2R against hypertension. | [12] |

| Mean Arterial Pressure (MAP) | Healthy Human Volunteers | This compound | 10 µ g/min , intra-brachial arterial infusion | Acute | Significant increase in systemic MAP (from 80±9 to 92±17 mmHg). | [13] |

| MAP (in combination therapy) | Spontaneously Hypertensive Rats (SHR) | Candesartan (AT1R blocker) + CGP42112 (AT2R agonist) + this compound | 50 µg/kg/min, i.v. infusion | 2 hours | Markedly attenuated the antihypertensive effect of the Candesartan/CGP42112 combination. | [14] |

Table 2: Effects of this compound on Cardiac Remodeling (Hypertrophy and Fibrosis)

| Parameter | Animal Model | Treatment Group | Dose & Route | Duration | Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Cardiac Hypertrophy (LV weight/body weight) | Ang II-infused Rats | Ang II + this compound | 10 mg/kg/day, s.c. infusion | 72 hours | Did not alter Ang II-induced increases in LV weight/body weight ratio. |[6] | | Hypertrophic Gene Expression (c-fos) | Ang II-infused Rats | Ang II + this compound | 10 mg/kg/day, s.c. infusion | 12-72 hours | Significantly augmented the Ang II-induced increase in c-fos mRNA levels, suggesting AT2R opposes AT1R-mediated growth signals. |[6] | | Right Ventricular Hypertrophy (RVH) | Newborn Rats (Hyperoxia-induced BPD model) | this compound | 0.1 mg/kg/day | 10 days | Prevented hyperoxia-induced RVH. |[15][16] | | Perivascular Fibrosis | Senescent (20 months) SHR | Candesartan (AT1R blocker) + this compound | 10 mg/kg/day, s.c. infusion | 4 weeks | Reversed the anti-fibrotic effect of Candesartan, demonstrating an anti-fibrotic role for the AT2R. |[7][11] | | Vascular Hypertrophy | Senescent (20 months) SHR | Candesartan (AT1R blocker) + this compound | 10 mg/kg/day, s.c. infusion | 4 weeks | Reversed the reduction in vascular hypertrophy caused by Candesartan. |[7][11] | | Cardiac & Renal Fibrosis | High Salt-Fed Mice | β-Pro7-AngIII (AT2R agonist) + this compound | N/A | 4 weeks | Attenuated the anti-fibrotic effects of the AT2R agonist. |[17][18] |

Table 3: Effects of this compound in Myocardial Ischemia-Reperfusion (I/R) Injury

| Parameter | Animal Model | Treatment Group | Dose & Route | Duration | Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Cardiodynamic Parameters (LVDP, EDP) | Isolated Rat Heart (Langendorff) | this compound + I/R | 20 mg/kg (pre-treatment) | Acute | Showed more remarkable recovery of cardiodynamic parameters compared to Losartan (B1675146) (AT1R blocker). |[8][19] | | Oxidative Stress | Isolated Rat Heart (Langendorff) | this compound + I/R | 20 mg/kg (pre-treatment) | Acute | Significantly lowered the increase in oxidative stress parameters and increased antioxidant parameters post-I/R. |[8][19] | | Post-ischemic LV Function | Isolated Rat Heart | this compound (pre-ischemia) | N/A | Acute | Significantly improved the post-ischemic recovery of LV mechanical function. |[20] | | Apoptosis Markers (Fas-ligand, Caspase-3) | Rat model of Myocardial Infarction (MI) | C21 (AT2R agonist) + this compound | 3 mg/kg/day, i.p. | Post-MI | Blocked the anti-apoptotic effect of the AT2R agonist C21. |[21] |

Experimental Protocols

The following sections provide detailed methodologies for common experimental setups using this compound to study cardiovascular function.

In Vivo Model: Chronic Infusion in Hypertensive Rats

This protocol is adapted from studies investigating the long-term effects of AT2R blockade on hypertension and cardiac remodeling in Spontaneously Hypertensive Rats (SHRs).[7]

Objective: To determine the chronic effects of AT2R blockade on blood pressure and cardiovascular structure.

Materials:

-

Spontaneously Hypertensive Rats (SHRs), age-matched (e.g., 20 weeks or 20 months).

-

This compound.

-

Vehicle (e.g., sterile saline).

-

Osmotic minipumps (e.g., Alzet).

-

Anesthesia (e.g., isoflurane).

-

Surgical instruments for subcutaneous implantation.

-

Blood pressure monitoring system (e.g., radiotelemetry or tail-cuff).

-

Histology supplies (formalin, Picrosirius Red stain).

Methodology:

-

Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

-

Baseline Measurements: Measure baseline blood pressure and heart rate for several consecutive days to ensure stable and reliable readings before treatment initiation.

-

Minipump Preparation: Prepare osmotic minipumps to deliver this compound at the desired dose (e.g., 10 mg/kg/day) or vehicle, according to the manufacturer's instructions.

-

Surgical Implantation:

-

Anesthetize the rat using isoflurane.

-

Shave and sterilize the dorsal thoracic area.

-

Make a small incision and create a subcutaneous pocket.

-

Implant the filled osmotic minipump into the pocket.

-

Suture the incision and provide post-operative analgesia and care.

-

-

Hemodynamic Monitoring: Monitor blood pressure and heart rate throughout the treatment period (e.g., 4 weeks).

-

Tissue Collection and Analysis:

-

At the end of the treatment period, euthanize the animals.

-

Excise the heart, blot dry, and weigh it. Calculate the left ventricular weight to body weight ratio to assess hypertrophy.

-

Fix a portion of the heart tissue in 10% neutral buffered formalin for histological analysis. Embed in paraffin, section, and stain with Picrosirius Red to quantify collagen deposition and assess fibrosis.

-

Analyze other tissues (e.g., aorta) for vascular remodeling as required.

-

Ex Vivo Model: Ischemia-Reperfusion in a Langendorff Perfused Heart

This protocol is based on studies evaluating the cardioprotective effects of this compound against I/R injury.[2][8][19]

Objective: To assess the direct effects of AT2R blockade on myocardial function and injury following ischemia-reperfusion in an isolated heart.

Materials:

-

Male Wistar rats.

-

This compound.

-

Krebs-Henseleit (KH) buffer.

-

Langendorff apparatus with integrated pressure transducer.

-

Surgical instruments for heart excision.

Methodology:

-

Drug Administration: Administer this compound (e.g., 20 mg/kg) or vehicle to the rats via a consistent route (e.g., intraperitoneal injection) prior to heart isolation.

-

Heart Isolation:

-

Anesthetize the rat and perform a thoracotomy.

-

Rapidly excise the heart and immediately place it in ice-cold KH buffer.

-

Mount the aorta onto the cannula of the Langendorff apparatus and begin retrograde perfusion with oxygenated (95% O2, 5% CO2) KH buffer at a constant pressure.

-

-

Stabilization: Allow the heart to stabilize for a period (e.g., 20 minutes), during which baseline cardiodynamic parameters (Left Ventricular Developed Pressure, Heart Rate, etc.) are recorded.

-

Ischemia-Reperfusion Protocol:

-

Global Ischemia: Induce global no-flow ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

-

Reperfusion: Restore perfusion and record cardiodynamic parameters for a subsequent period (e.g., 60-120 minutes) to assess functional recovery.

-

-

Biochemical Analysis: At the end of the experiment, freeze the heart tissue for subsequent biochemical analysis of oxidative stress markers (e.g., malondialdehyde) and antioxidant enzyme levels.

General Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study involving this compound.

Conclusion

This compound is an indispensable pharmacological tool for dissecting the complex role of the Angiotensin II Type 2 receptor in the cardiovascular system. Its high selectivity allows researchers to confidently attribute observed effects to the blockade of the AT2R. While the AT2R is generally considered a protective, counter-regulatory component of the Renin-Angiotensin System—mediating anti-fibrotic, anti-inflammatory, and vasodilatory effects—the use of this compound has also helped uncover more complex and sometimes controversial roles, such as its potential involvement in certain hypertrophic signaling pathways.[7][9][11] The quantitative data and established protocols summarized in this guide provide a robust foundation for scientists and drug developers aiming to further explore the therapeutic potential of modulating the AT2R in cardiovascular disease.

References

- 1. Angiotensin II receptor - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AT2 receptors: Functional relevance in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Influence of Angiotensin II Subtype 2 Receptor (AT(2)R) Antagonist, PD123319, on Cardiovascular Remodelling of Aged Spontaneously Hypertensive Rats during Chronic Angiotensin II Subtype 1 Receptor (AT(1)R) Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Angiotensin II type 2 receptor blocker PD123319 has more beneficial effects than losartan on ischemia-reperfusion injury and oxidative damage in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cardiovascular effects of the angiotensin type 2 receptor | Revista Portuguesa de Cardiologia [revportcardiol.org]

- 11. scilit.com [scilit.com]

- 12. ahajournals.org [ahajournals.org]

- 13. Increase in systemic blood pressure during intra-arterial PD123319 infusion: evidence for functional expression of angiotensin type 2 receptors in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Angiotensin II type 2 receptor ligand PD123319 attenuates hyperoxia-induced lung and heart injury at a low dose in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. mdpi.com [mdpi.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

PD 123319: An In-Depth Technical Guide to its Applications in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 123319 is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor, a key component of the renin-angiotensin system (RAS) in the brain. While the classical effects of angiotensin II are primarily mediated by the AT1 receptor, the AT2 receptor is increasingly recognized for its distinct and often opposing roles in neuronal function, cerebral blood flow, and neuroinflammation. This technical guide provides a comprehensive overview of the applications of this compound in neuroscience research, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of targeting the AT2 receptor.

Core Mechanism of Action

This compound exerts its effects by selectively blocking the binding of angiotensin II to the AT2 receptor. This receptor is a G-protein coupled receptor, and its activation is linked to a variety of intracellular signaling cascades that are distinct from those of the AT1 receptor. The precise signaling mechanisms of the AT2 receptor are complex and can be cell-type specific, but generally involve the activation of phosphatases, production of nitric oxide (NO), and modulation of ion channels. By antagonizing the AT2 receptor, this compound allows for the elucidation of its physiological and pathophysiological roles in the central nervous system. It is noteworthy that some studies suggest that under certain conditions, this compound may exhibit partial agonist activity, a factor to consider in experimental design and data interpretation.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of this compound in neuroscience research, providing a reference for experimental design and comparison.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| IC₅₀ | Rat | Brain | 210 nM | [2][3] |

| IC₅₀ | Rat | Adrenal Tissue | 34 nM | [2][3] |

| IC₅₀ | Bovine | Adrenal Glomerulosa Cells (AT2 site) | 6.9 nM | [4] |

| Kᵢ | Rat | AT2 Receptor | ~12 nM | [5] |

| Selectivity | - | AT2 vs. AT1 Receptor | ~10,000-fold | [5] |

Table 2: In Vivo Dosages and Administration Routes in Animal Models

| Animal Model | Application | Dosage | Route of Administration | Reference |

| Spontaneously Hypertensive Rats (SHR) | Cerebral Blood Flow Autoregulation | 0.36 mg/kg/min | Intravenous (i.v.) | [5] |

| Pentobarbital-anesthetized Rats | Cerebral Blood Flow Autoregulation | 7-10 mg/kg | Intravenous (i.v.) bolus or infusion | [6] |

| Adult Male Rats | Central AT2 Receptor Blockade | 1 mg/kg/day | Subcutaneous (s.c.) via osmotic minipumps | [7] |

| Rat Model of Colitis | Anti-inflammatory and Anti-oxidant Effects | 0.3, 3, and 10 mg/kg | Intraperitoneal (i.p.) | [8] |

| Conscious Rats (Stroke Model) | Neuroprotection Study | 104 µg/kg per dose | Intracerebroventricular (i.c.v.) | [9] |

| AT1a-/- Mice (Ischemia Model) | Angiogenesis Study | 30 mg/kg/day | Subcutaneous (s.c.) via osmotic pump | [10] |

| Sodium Replete/Deplete Rats | Blood Pressure and Heart Rate Regulation | 6.25-200 nmol | Intracerebroventricular (i.c.v.) |

Key Applications and Experimental Protocols

Investigation of Cerebral Blood Flow Autoregulation

This compound has been instrumental in dissecting the role of the AT2 receptor in the regulation of cerebral blood flow (CBF). Studies have utilized this antagonist to explore how AT2 receptor signaling contributes to the maintenance of constant blood flow to the brain amidst changes in systemic blood pressure.

Experimental Protocol: Assessment of Cerebral Blood Flow Autoregulation in Rats

-

Animal Preparation: Anesthetize spontaneously hypertensive rats (SHR) or other appropriate strains and maintain ventilation. Insert catheters for intravenous drug administration and continuous monitoring of arterial blood pressure.

-

Cerebral Blood Flow Measurement: Measure CBF using techniques such as the intracarotid ¹³³Xenon injection method or laser-Doppler flowmetry from the parietal cortex.[5][6]

-

Induction of Blood Pressure Changes: Systematically raise mean arterial blood pressure (MABP) via intravenous infusion of a vasopressor (e.g., noradrenaline or phenylephrine) and lower it by controlled hemorrhage.[5][6]

-

This compound Administration: Administer this compound intravenously, either as a continuous infusion (e.g., 0.36 mg/kg/min) or as a bolus injection (e.g., 7-10 mg/kg).[5][6] A control group should receive a vehicle infusion.

-

Data Analysis: Plot CBF against MABP to generate autoregulation curves. Determine the lower and upper limits of autoregulation using a computed least-sum-of-squares analysis. Compare the limits between the this compound-treated and control groups to assess the impact of AT2 receptor blockade.

Elucidation of Neuroprotective and Pro-apoptotic Mechanisms

The role of the AT2 receptor in neuronal survival is complex, with evidence suggesting both neuroprotective and pro-apoptotic functions depending on the context. This compound is a critical tool for differentiating these effects.

Experimental Protocol: In Vitro Neuronal Culture and Hypoxia Model

-

Cell Culture: Culture primary cortical neurons from mice or rats.

-

Induction of Hypoxia: Induce chemical hypoxia by exposing the neuronal cultures to a substance like sodium azide (B81097) (e.g., 10 mM for 5 minutes).[11]

-

Treatment with this compound: Pre-treat the cultured neurons with this compound at various concentrations before inducing hypoxia. A control group should be treated with a vehicle. To study the interplay with angiotensin II, another group can be co-treated with angiotensin II and this compound.[11]

-

Assessment of Apoptosis: After a suitable incubation period (e.g., 24 hours), assess the level of apoptosis using methods such as in situ nick-end labeling (TUNEL) staining or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[11]

-

Data Analysis: Quantify the percentage of apoptotic cells or the amount of LDH release in each treatment group to determine the effect of AT2 receptor blockade on neuronal cell death.

Investigation of Cognitive Function

The renin-angiotensin system has been implicated in cognitive processes, and this compound has been used to explore the specific contribution of the AT2 receptor to learning and memory.

Experimental Protocol: Intracerebroventricular (ICV) Administration in Rodent Models of Cognitive Impairment

-

Animal Model: Utilize a relevant animal model of cognitive impairment, such as transgenic mouse models of Alzheimer's disease or rats with induced cognitive deficits.[12]

-

Stereotaxic Surgery: Surgically implant a guide cannula into the lateral ventricle of the brain of each animal under anesthesia. Allow for a recovery period.

-

This compound Administration: Dissolve this compound in an appropriate vehicle (e.g., sterile saline). Administer the solution directly into the cerebral ventricles via the implanted cannula using a microinjection pump. Doses can range from nanomolar to micromolar concentrations depending on the specific experimental question. For example, a study in a rat model of stroke used a dose of 104 µg/kg per injection.[9]

-

Behavioral Testing: Following drug administration, assess cognitive function using a battery of behavioral tests, such as the Morris water maze for spatial learning and memory, or the shuttle avoidance test.[13]

-

Data Analysis: Compare the performance of the this compound-treated group to control groups (vehicle-treated and/or sham-operated) to evaluate the impact of central AT2 receptor blockade on cognitive function.

Stroke and Ischemic Brain Injury Studies

This compound is frequently used in animal models of stroke to investigate the role of the AT2 receptor in the pathophysiology of ischemic brain damage and subsequent recovery.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

-

Animal Preparation: Anesthetize rats and perform a midline neck incision to expose the carotid arteries.

-

Induction of Ischemia: Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal suture method. A nylon monofilament is inserted into the external carotid artery and advanced to the origin of the MCA.

-

Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

-

This compound Administration: Administer this compound either before, during, or after the ischemic insult. Administration can be systemic (e.g., intraperitoneal) or central (intracerebroventricular). For example, in a study investigating cerebral ischemia/reperfusion injury, rats were intraperitoneally injected with 1 mg/kg per day of this compound.[14][15]

-

Assessment of Infarct Volume and Neurological Deficits: After a set period of reperfusion (e.g., 24 or 48 hours), euthanize the animals and determine the infarct volume by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC). Assess neurological deficits using a standardized scoring system.

-

Immunohistochemistry: Perfuse the brains and process for immunohistochemical analysis of markers for inflammation (e.g., Iba1 for microglia, GFAP for astrocytes), apoptosis (e.g., cleaved caspase-3), and neuronal survival (e.g., NeuN).

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving this compound.

AT2 Receptor Signaling in Neurons